2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which are involved in the immune response to cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Efectos Bioquímicos Y Fisiológicos
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine also increases the permeability of blood vessels in tumors, allowing immune cells to better access cancer cells. In addition, 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is that it has been extensively studied in preclinical models of cancer. This has allowed researchers to gain a better understanding of its potential anti-cancer properties and mechanism of action. However, one limitation of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is that it has not yet been tested in clinical trials in humans. This makes it difficult to determine its potential efficacy and safety in a clinical setting.
Direcciones Futuras
There are a number of future directions for research on 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine. One area of research is to determine the optimal dose and schedule of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for use in combination with chemotherapy and radiation therapy. Another area of research is to investigate the potential of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for the treatment of other types of cancer, such as pancreatic cancer and glioblastoma. Additionally, research could be done to investigate the potential of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for use in combination with immunotherapy for the treatment of cancer.
Métodos De Síntesis
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is synthesized by reacting 2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine. The synthesis method of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been well-established and is reproducible in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
Número CAS |
159583-38-7 |
---|---|
Nombre del producto |
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine |
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-6,9H2,1H3 |
Clave InChI |
BEIGYVLMTYQQJC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1CCN |
SMILES canónico |
CN1C2CCC(C2)N1CCN |
Sinónimos |
2,3-Diazabicyclo[2.2.1]heptane-2-ethanamine,3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.